molecular formula C9H12ClO3P B14180308 Dimethyl (2-chloro-4-methylphenyl)phosphonate CAS No. 920266-97-3

Dimethyl (2-chloro-4-methylphenyl)phosphonate

Cat. No.: B14180308
CAS No.: 920266-97-3
M. Wt: 234.61 g/mol
InChI Key: IUSWZYPTCYFQCU-UHFFFAOYSA-N
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Description

Dimethyl (2-chloro-4-methylphenyl)phosphonate is an organophosphorus compound with the molecular formula C₉H₁₂ClO₃P. This compound is characterized by the presence of a phosphonate group attached to a chlorinated methylphenyl ring. It is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (2-chloro-4-methylphenyl)phosphonate can be synthesized through the reaction of 2-chloro-4-methylphenol with dimethyl phosphite in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the phosphonate ester bond .

Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents or organolithium compounds to introduce the phosphonate group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (2-chloro-4-methylphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl (2-chloro-4-methylphenyl)phosphonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of dimethyl (2-chloro-4-methylphenyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing it to inhibit enzymes that hydrolyze phosphate esters. This inhibition occurs through the formation of a stable enzyme-phosphonate complex, which prevents the enzyme from catalyzing its natural substrate .

Comparison with Similar Compounds

Uniqueness: Dimethyl (2-chloro-4-methylphenyl)phosphonate is unique due to the presence of both a chlorine atom and a methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

920266-97-3

Molecular Formula

C9H12ClO3P

Molecular Weight

234.61 g/mol

IUPAC Name

2-chloro-1-dimethoxyphosphoryl-4-methylbenzene

InChI

InChI=1S/C9H12ClO3P/c1-7-4-5-9(8(10)6-7)14(11,12-2)13-3/h4-6H,1-3H3

InChI Key

IUSWZYPTCYFQCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)P(=O)(OC)OC)Cl

Origin of Product

United States

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